molecular formula C10H10N2O3 B1300938 N-allyl-4-nitrobenzamide CAS No. 88229-26-9

N-allyl-4-nitrobenzamide

Cat. No.: B1300938
CAS No.: 88229-26-9
M. Wt: 206.2 g/mol
InChI Key: FNBFVSBDISVHPT-UHFFFAOYSA-N
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Description

N-Allyl-4-nitrobenzamide is a chemical compound with the molecular formula C10H10N2O3 and an average molecular mass of 206.20 g/mol . This benzamide derivative is recognized in scientific research for its structural relevance in the development of bioactive molecules. Recent structure-activity relationship (SAR) studies on related bis-benzamide scaffolds have shown that the nitro-benzamide structure is a critical pharmacophore for biological activity . Specifically, research indicates that such compounds can act as α-helix mimetics, which are designed to inhibit protein-protein interactions (PPIs) . One significant application is in the field of oncology, where these molecules are investigated for their ability to disrupt the interaction between the androgen receptor (AR) and coactivator proteins like PELP1 . This mechanism is a promising therapeutic strategy for targeting androgen-resistant prostate cancer cell growth . The allyl substituent on the benzamide core can offer a functional handle for further chemical modification, making this compound a valuable building block in medicinal chemistry for the synthesis and exploration of novel anti-cancer agents. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h2-6H,1,7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBFVSBDISVHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364549
Record name N-allyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88229-26-9
Record name N-allyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Allyl 4 Nitrobenzamide and Its Analogues

Conventional Synthetic Routes to N-allyl-4-nitrobenzamide

Conventional methods for synthesizing this compound and its analogues primarily rely on well-established amidation reactions. These routes are characterized by their reliability and straightforward execution in a standard laboratory setting.

The most direct and common method for synthesizing this compound is the acylation of allylamine (B125299) with 4-nitrobenzoyl chloride. This reaction is a specific example of a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of allylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. chemguide.co.uk This is typically followed by the elimination of a chloride ion, forming the stable amide bond. chemguide.co.uk The reaction is often performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. chemguide.co.uk

A general procedure for a similar compound, N-allyl-3-nitrobenzamide, involves cooling a solution of allylamine and a base, such as triethylamine, in a suitable solvent like ethyl acetate. google.com A solution of the corresponding nitrobenzoyl chloride is then added dropwise while maintaining a low temperature (e.g., 0 °C). google.com After the addition is complete, the reaction mixture is stirred for several hours. google.com The workup procedure typically involves filtering the salt byproduct (triethylammonium chloride), washing the filtrate with an acidic solution and brine, drying the organic layer, and removing the solvent under reduced pressure to yield the product. google.com This method resulted in an 80% yield for N-allyl-3-nitrobenzamide. google.com The synthesis of this compound itself has been reported in the context of studies on the reactivity of allylpropargyl amides. acs.org

ReactantsBaseSolventTemperatureReaction TimeYieldReference
3-Nitrobenzoyl chloride, AllylamineTriethylamineEthyl Acetate0 °C3 h80% google.com
4-Nitrobenzoyl chloride, AllylamineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified acs.orghud.ac.uk

The synthesis of allyl amides is not limited to the use of acyl chlorides. General amidation procedures can be adapted for this purpose. One common approach involves the coupling of a carboxylic acid with an amine using a coupling agent. For instance, various benzamide (B126) derivatives have been prepared from 2-nitrobenzoic acid and different amines in good yields. nih.gov

Alternatively, methods focus on the synthesis of the allylamine precursor, which can then be acylated. acs.orgnih.gov One such method involves the Tsuji-Trost reaction, which can be used to synthesize allyl amine derivatives from allyl acetates and sulfonamides. nih.gov Another advanced, metal-free approach combines a Petasis reaction with decarboxylative coupling to produce a diverse range of allyl amines from boronic acids, formaldehyde, primary amines, and an acrylic acid derivative. acs.orgacs.org A more traditional method for producing the parent allylamine involves the hydrolysis of allyl isothiocyanate with hydrochloric acid. orgsyn.org These varied methods provide multiple pathways to access the necessary precursors for allyl amide synthesis.

Advanced Synthetic Approaches

In line with the progression of chemical synthesis towards more efficient and environmentally friendly processes, advanced methodologies have been applied to the synthesis of this compound analogues. These include mechanochemistry and the application of green chemistry principles.

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional synthesis. acs.org This technique has been successfully used to synthesize an analogue of this compound. Specifically, N-(2,2-diphenylethyl)-4-nitrobenzamide was synthesized by reacting 4-nitrobenzoyl chloride with 2,2-diphenylethan-1-amine in a shaker-type ball mill. mdpi.com

The solid reactants were placed in a stainless steel milling jar with stainless steel balls and milled at a high frequency for a very short duration. mdpi.com This solvent-free method is noted for its efficiency and high yield. mdpi.com The reaction is complete within minutes, and the product is isolated after a simple washing procedure. mdpi.com This approach highlights the potential of mechanochemistry to produce amides rapidly and cleanly. mdpi.comresearchgate.net

Reactant 1Reactant 2Milling ConditionsReaction TimeYieldReference
4-Nitrobenzoyl chloride (0.1 mmol)2,2-Diphenylethan-1-amine (0.1 mmol)Stainless steel jar, two 10 mm steel balls, 50 Hz5 min89% mdpi.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The mechanochemical synthesis of this compound analogues is a prime example of a greener approach. mdpi.com By eliminating the need for bulk solvents, this method significantly reduces chemical waste and potential hazards associated with solvent use. mdpi.comrsc.org

The high efficiency and short reaction times of mechanochemical synthesis also contribute to energy savings compared to conventional methods that often require prolonged heating or cooling. mdpi.comrsc.org The development of solvent-free synthetic routes, such as the ball-milling protocol for N-(2,2-diphenylethyl)-4-nitrobenzamide, represents a significant step towards more sustainable chemical manufacturing. mdpi.comresearchgate.net These methods are considered environmentally friendly and safer, often resulting in high yields of the desired products with minimal workup. mdpi.com

Chemical Reactivity and Transformative Processes of N Allyl 4 Nitrobenzamide

Olefin Functionalization Strategies

The carbon-carbon double bond in N-allyl-4-nitrobenzamide is susceptible to various addition and functionalization reactions, enabling the introduction of new functional groups and the creation of stereogenic centers.

Vicinal Dihalogenation Reactions of this compound

The vicinal dihalogenation of allylic amides is a powerful method for introducing two halogen atoms across the double bond. nih.govnih.govacs.org This transformation can be achieved with high levels of regio-, diastereo-, and enantioselectivity using catalyst-controlled processes. nih.govnih.gov Research has shown that N-allyl amides are suitable substrates for these reactions, which employ commercially available catalysts and halogen sources. nih.govacs.org

In a study on the dichlorination of trans-aliphatic substituted olefins, the electronic nature of the benzamide (B126) substituent was found to have minimal impact on the reaction's efficiency. Specifically, the reaction of an this compound derivative yielded results comparable to its 4-bromobenzamide (B181206) counterpart, affording the dihalogenated product in approximately 80% yield with a 92:8 enantiomeric ratio (er). nih.gov This demonstrates the robustness of the catalytic system and its tolerance for the electron-withdrawing nitro group. The reaction typically utilizes a chiral catalyst, such as (DHQD)2PHAL, in conjunction with a chlorinating agent like tert-butylhypochlorite (t-BuOCl) and a chloride source like lithium chloride (LiCl).

Table 1: Vicinal Dichlorination of Substituted N-allyl Amides
Substrate Amide GroupYield (%)Enantiomeric Ratio (er)Conditions
4-Bromobenzamide~8092:8(DHQD)2PHAL, t-BuOCl, LiCl
4-Nitrobenzamide (B147303)~8092:8

Asymmetric Dihydroxylation of this compound

The Sharpless asymmetric dihydroxylation is a highly reliable and enantioselective method for converting prochiral olefins into vicinal diols. organic-chemistry.orgmdpi.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivative, and a stoichiometric co-oxidant. alfa-chemistry.com The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for predictable control over the product's stereochemistry. alfa-chemistry.com

The reaction is broadly applicable to a wide range of alkenes, including those that are electron-deficient. york.ac.uk While this compound itself is not explicitly detailed in seminal reports, the reaction's known tolerance for various functional groups suggests its applicability. The electron-withdrawing nature of the 4-nitrobenzoyl group might slow the reaction, as the osmylation process is favored on electron-rich olefins. alfa-chemistry.comyork.ac.uk However, the reaction conditions can often be adjusted to accommodate such substrates. Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)2PHAL) and AD-mix-β (containing (DHQD)2PHAL), simplify the experimental procedure. organic-chemistry.orgmdpi.com

Table 2: General Conditions for Sharpless Asymmetric Dihydroxylation
ComponentFunctionExample
Osmium CatalystPrimary OxidantOsO4 or K2OsO2(OH)4
Chiral LigandInduces Asymmetry(DHQD)2PHAL (in AD-mix-β) or (DHQ)2PHAL (in AD-mix-α)
Co-oxidantRegenerates Os(VIII)K3Fe(CN)6 or N-Methylmorpholine N-oxide (NMO)
Solvent SystemReaction Mediumt-BuOH/H2O (1:1)
AdditiveAccelerates CatalysisK2CO3

Allylic C-H Functionalization within 4-nitrobenzamide Systems

Direct functionalization of allylic C-H bonds represents an atom-economical alternative to traditional methods that require pre-functionalized substrates. rsc.org This strategy involves the selective activation of a C-H bond at the position adjacent to the double bond, followed by the formation of a new bond. researchgate.net Various transition metals, including palladium, rhodium, and iridium, have been shown to catalyze these transformations. rsc.orgnih.gov

For a substrate like this compound, the amide nitrogen could potentially act as an internal nucleophile or directing group in certain catalytic systems. However, intermolecular reactions with external nucleophiles are also prevalent. Palladium catalysis, for instance, often proceeds through a π-allylpalladium intermediate, and the regioselectivity of the nucleophilic attack can be influenced by the ligands and reaction conditions. researchgate.netnih.gov The electron-withdrawing 4-nitro group on the benzamide moiety would influence the electronic properties of the π-allyl intermediate, potentially affecting the regiochemical outcome of the functionalization. Group 9 metal complexes (Co, Rh, Ir) have also emerged as powerful catalysts for allylic C-H functionalization, offering complementary reactivity to palladium-based systems. rsc.org

Isomerization Reactions of the Allyl Moiety

The terminal allyl group of this compound can be isomerized to the thermodynamically more stable internal enamide structure. This transformation is of significant synthetic interest as enamides are valuable building blocks in organic synthesis. The geometric selectivity (E vs. Z) of the resulting enamide is a key challenge and is often controlled by the choice of catalyst.

Nickel-Catalyzed Z-Selective Isomerization to Enamides

The synthesis of Z-enamides via isomerization is challenging because they are often the thermodynamically less stable isomer. However, specific nickel-based catalytic systems have been developed that exhibit high Z-selectivity in the isomerization of N-allyl amides. rsc.org These reactions provide a mild and efficient route to these valuable synthetic intermediates.

Research has demonstrated the efficacy of nickel catalysis for the isomerization of various N-allylamides. rsc.org One study detailed a structure-dependent transposition where the choice of ligand and conditions could favor either the E- or Z-enamide. uni-marburg.de For a test substrate, N-allyl benzamide, a nickel catalyst system was shown to produce the corresponding enamide with a Z/E ratio of 80:20 at -20 °C, although at ambient temperature, thermodynamic equilibration led to a less selective 45:55 ratio. uni-marburg.de This highlights the kinetic control achievable with nickel catalysts to favor the Z-isomer, a principle directly applicable to this compound.

Table 3: Nickel-Catalyzed Isomerization of N-allyl benzamide
Temperature (°C)Yield (%)Z:E RatioCatalyst System
-207080:20Nickel-based catalyst
Ambient8345:55

Iron-Catalyzed Isomerization Pathways of N-Allyl Amides

Iron catalysts offer a cost-effective and environmentally benign alternative to precious metal catalysts for chemical transformations. Iron pentacarbonyl (Fe(CO)5) has been shown to effectively catalyze the isomerization of N-allylamides to their corresponding enamide isomers. researchgate.net The reaction involves the migration of the double bond from the terminal position to form the internal N-propenylamide. researchgate.net

Early work in this area demonstrated that N-allylamides could be readily isomerized to a mixture of E and Z enamides using iron carbonyl complexes, often under neat conditions. uni-marburg.deresearchgate.net While this method is effective for achieving the isomerization, it typically provides poor geometric selectivity, resulting in mixtures of E and Z products. uni-marburg.de The proposed mechanism involves the formation of a π-allyl iron hydride intermediate. nih.gov The lack of stereocontrol in these earlier iron-based systems contrasts with the more recently developed, highly selective ruthenium and nickel catalysts. nih.gov

Table of Compounds

Table 4: List of Chemical Compounds
Compound NameAbbreviation / Formula
This compound-
N-allyl-4-bromobenzamide-
(DHQD)2PHALHydroquinidine 1,4-phthalazinediyl diether
(DHQ)2PHALHydroquinine 1,4-phthalazinediyl diether
tert-Butylhypochloritet-BuOCl
Lithium chlorideLiCl
Osmium tetroxideOsO4
Potassium hexacyanoferrate(III)K3Fe(CN)6
N-Methylmorpholine N-oxideNMO
Potassium carbonateK2CO3
Potassium osmateK2OsO2(OH)4
Iron pentacarbonylFe(CO)5

Cyclization and Ring-Forming Reactions of this compound

The unique structural arrangement of this compound, featuring both an alkene and an amide functional group, makes it a valuable precursor for various cyclization reactions to construct complex heterocyclic systems.

Synthesis of Cyclopropylpyrrolidine Systems via Molybdenum Carbene Complexes

The reaction of N-allyl-N-propargylamides with molybdenum carbene complexes provides an effective route for the synthesis of cyclopropylpyrrolidine systems. acs.orgscilit.comfigshare.com Research into the steric and electronic factors governing this transformation has shown that while allylpropargyl amines fail to produce the desired cyclization products, the corresponding amides, including derivatives like this compound, lead to the expected fused ring systems in good to excellent yields. acs.org

The reaction involves the interaction of an α,ω-enyne (a molecule containing both an alkene and an alkyne) with a Group 6 carbene complex. acs.org The amide functionality, as present in this compound, is crucial for the success of this cyclization pathway. acs.org Higher yields have been observed when the reaction is carried out in a sealed vial with atmospheric oxygen present. acs.orgfigshare.com This methodology demonstrates the utility of N-allyl amides as substrates in metal carbene-mediated ring-forming reactions.

Reaction Conditions for Cyclopropylpyrrolidine Synthesis
Reactant ClassMetal CatalystProductObserved Yield
N-allyl-N-propargyl amidesMolybdenum Carbene ComplexCyclopropylpyrrolidine systemsGood to Excellent

One-Pot Synthesis of Seven-Membered Nitrogen Heterocycles (e.g., Benzodiazepine-5-ones) from N-allyl-nitrobenzamides

N-allyl-nitrobenzamides serve as effective precursors for the one-pot synthesis of 1,4-benzodiazepine-5-ones, a class of seven-membered nitrogen heterocycles with significant pharmacological importance. nih.gov A novel and efficient method utilizes a dual catalyst system of molybdenyl acetylacetonate (B107027) and copper(II) trifluoromethanesulfonate (B1224126) in the presence of triphenylphosphine. nih.gov

This synthetic strategy involves a cascade of reactions beginning with the reduction of the nitro group to form a nitrene intermediate. nih.gov This is followed by a series of transformations including C-H bond insertion, rearrangement of the C=C bond, and finally, an intramolecular cyclization to form the C-N bond, yielding the benzodiazepine-5-one structure. nih.gov The method is noted for its broad substrate scope and moderate to high yields, reaching up to 90%. nih.gov This process highlights an advanced application of N-allyl-nitrobenzamides in constructing complex heterocyclic frameworks through a tandem annulation procedure. nih.gov

Transition Metal-Catalyzed Transformations

The N-allyl and benzamide moieties within this compound are amenable to a variety of transformations catalyzed by transition metals, enabling functionalization and the construction of new chemical bonds.

Rhodium-Catalyzed C-H Allylation Reactions

Rhodium(III)-catalyzed reactions are a powerful tool for the direct C-H allylation of benzamides. nih.gov These reactions typically proceed under oxidative conditions and can utilize various allyl sources. nih.gov For instance, the C-H allylation of N-acetylbenzamides has been successfully achieved using 1,3-dienes as the allyl partner. nih.gov The mechanism of such transformations can be complex, sometimes involving an allyl-to-allyl 1,4-Rh(III) migration as a key step. nih.gov

While research may not specifically detail this compound as a substrate, related compounds like N-methoxy-4-nitrobenzamide have been used in Rh(III)-catalyzed C-H activation studies. acs.orgacs.org The benzamide portion of the molecule acts as a directing group, guiding the catalyst to activate a specific C-H bond (typically at the ortho position of the benzene (B151609) ring) for subsequent functionalization. rsc.org This reactivity suggests that the this compound framework is a suitable candidate for similar rhodium-catalyzed C-H functionalization reactions. nih.govacs.orgacs.org

Palladium-Catalyzed N-Allylation Reactions

Palladium catalysis is widely employed in allylation chemistry. While many methods focus on the synthesis of N-allyl amides, palladium catalysts can also mediate transformations of the N-allyl group itself. nih.govnih.gov One such strategy involves the activation of a substrate through N-allylation, rendering adjacent positions susceptible to further reaction. nih.gov

For example, in the allylation of alkylpyridines, the initial N-allylation of the pyridine (B92270) ring creates an N-allyl pyridinium (B92312) salt. nih.gov In the presence of a base, this intermediate forms a nucleophilic alkylidene dihydropyridine, which then reacts with a (π-allyl)Pd(II) electrophile. nih.gov The catalytic cycle is completed by the oxidative addition of Pd(0) to the N-allyl group of the regenerated pyridinium cation, which liberates the product and regenerates the (π-allyl)Pd(II) species. nih.gov This mechanistic pathway illustrates how the N-allyl group in a molecule like this compound could potentially participate in and be transformed during a palladium-catalyzed cycle.

Deprotection Strategies for N-allyl Amides

The N-allyl group is a valuable protecting group for amides because of its stability under both acidic and basic conditions. Its removal is typically achieved through transition-metal catalysis, which takes advantage of the reactivity of the allyl group's double bond. researchgate.net

Several catalytic systems have been developed for the deallylation of N-allyl amides. These methods generally involve an initial isomerization of the allyl group (C=C bond migration) to form a more labile enamide, which is then cleaved. researchgate.net

Catalysts for N-allyl Amide Deprotection
Catalyst SystemGeneral MechanismReference
Rhodium (e.g., RhCl₃)Isomerization to an enamide followed by hydrolysis. researchgate.net
Ruthenium (e.g., Grubbs catalyst + RuCl₃)Two-step process involving isomerization followed by oxidative cleavage of the resulting enamide. nih.gov
PalladiumFormation of a π-allyl complex. researchgate.net
Osmium (e.g., OsO₄)One-pot oxidative cleavage via hydroxylation and subsequent periodate (B1199274) scission. organic-chemistry.org

A convenient one-step deprotection method uses rhodium trichloride (B1173362) (RhCl₃) in an alcohol solvent. researchgate.net In this process, RhCl₃ serves a dual role: it generates an active rhodium hydride species that catalyzes the isomerization of the N-allyl amide to the corresponding enamide, and it also produces a catalytic amount of HCl, which facilitates the cleavage of the enamide. researchgate.net Ruthenium-based systems, such as the Grubbs catalyst, are also effective for the initial isomerization step. nih.gov An alternative one-pot oxidative method involves using osmium tetroxide to hydroxylate the allyl group, followed by periodate cleavage of the resulting diol. organic-chemistry.org The choice of deprotection strategy often depends on the other functional groups present in the molecule.

Reactivity of Substituted N-allyl-nitrobenzamide Derivatives (e.g., Oxidation of Methylthio Group)

The introduction of substituents onto the aromatic ring of N-allyl-nitrobenzamide can significantly influence its chemical reactivity. The nature and position of these substituents can alter the electron density of the benzoyl group and the reactivity of the N-allyl moiety. A notable example of this is the introduction of a methylthio (-SCH₃) group, which can undergo specific oxidative transformations.

The methylthio group is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This reactivity provides a pathway to synthesize derivatives with different electronic and steric properties, which can be valuable for various applications.

Research Findings on the Oxidation of a Methylthio-Substituted N-allyl-nitrobenzamide

While specific studies on the oxidation of N-allyl-4-(methylthio)benzamide are not extensively documented, the oxidation of aryl methyl sulfides (thioanisoles) is a well-established transformation in organic synthesis. By analogy, it is expected that N-allyl-4-(methylthio)benzamide would undergo a similar two-step oxidation of the sulfur atom.

The initial oxidation would convert the methylthio group to a methylsulfinyl (sulfoxide) group. Common oxidizing agents for this selective transformation include mild oxidants like sodium periodate or one equivalent of hydrogen peroxide. Careful control of reaction conditions is crucial to prevent overoxidation to the sulfone.

Further oxidation of the methylsulfinyl group yields the methylsulfonyl (sulfone) group. This step typically requires stronger oxidizing agents or harsher reaction conditions, such as an excess of hydrogen peroxide or potassium permanganate. rsc.orgorganic-chemistry.org

A plausible reaction scheme for the oxidation of N-allyl-4-(methylthio)benzamide is presented below:

Scheme 1: Proposed Oxidation of N-allyl-4-(methylthio)benzamide

The progress of these oxidation reactions can be monitored by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as the chemical shifts and vibrational frequencies of the sulfur-containing functional group change significantly upon oxidation.

The following interactive data table summarizes the expected products and typical conditions for the selective oxidation of a methylthio-substituted N-allyl-nitrobenzamide derivative, based on established methods for thioanisole (B89551) oxidation. rsc.orgorganic-chemistry.orgingentaconnect.com

Table 1: Oxidation Reactions of N-allyl-4-(methylthio)benzamide
Starting MaterialProductOxidizing AgentTypical SolventReaction ConditionsAnticipated Yield (%)
N-allyl-4-(methylthio)benzamideN-allyl-4-(methylsulfinyl)benzamideH₂O₂ (1 equiv.)Acetic AcidRoom Temperature, 12 h85-95
N-allyl-4-(methylthio)benzamideN-allyl-4-(methylsulfonyl)benzamideH₂O₂ (2.5 equiv.)Acetic AcidReflux, 4 h80-90
N-allyl-4-(methylsulfinyl)benzamideN-allyl-4-(methylsulfonyl)benzamideKMnO₄Acetone/Water0 °C to Room Temperature, 2 h>90

The introduction of the electron-withdrawing sulfoxide and sulfone groups is expected to decrease the electron density of the aromatic ring, potentially influencing the reactivity of the N-allyl group in subsequent reactions. For instance, the increased electrophilicity of the benzoyl moiety could affect the outcomes of intramolecular cyclization reactions. chemrxiv.orgsemanticscholar.orgacs.org

Advanced Spectroscopic and Structural Elucidation of N Allyl 4 Nitrobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the compound .

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

In the ¹H NMR spectrum of a potential N-allyl-4-nitrobenzamide, distinct signals corresponding to the protons of the allyl group and the aromatic ring are anticipated. For the allyl moiety (-CH₂-CH=CH₂), one would expect to observe signals for the methylene (B1212753) protons adjacent to the nitrogen, the vinylic proton, and the terminal vinylic protons. The aromatic protons of the 4-nitrobenzoyl group would typically appear as two distinct doublets in the downfield region of the spectrum, a characteristic pattern for para-substituted benzene (B151609) rings. For instance, in 4-nitrobenzamide (B147303), the aromatic protons appear as doublets at approximately 8.49 ppm and 8.21 ppm. rsc.org The amide proton (-NH) would likely present as a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H ~8.0-8.5 d
Aromatic-H ~8.0-8.5 d
Amide-H Variable br s
Vinylic-CH ~5.8-6.0 m
Vinylic-CH₂ ~5.1-5.3 m

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct resonances for each unique carbon atom are expected. The carbonyl carbon of the amide group is anticipated to appear significantly downfield, typically in the range of 160-170 ppm. The aromatic carbons would show signals in the aromatic region (120-150 ppm), with the carbon attached to the nitro group and the carbonyl group being the most deshielded. The carbons of the allyl group would resonate in the aliphatic and vinylic regions of the spectrum. As a reference, the ¹³C NMR spectrum of 4-nitrobenzamide shows signals at approximately 167.47, 150.69, 141.15, 129.94, and 124.34 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~165
Aromatic C-NO₂ ~150
Aromatic C-C=O ~140
Aromatic C-H ~128
Aromatic C-H ~124
Vinylic-CH ~133
Vinylic-CH₂ ~117

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful technique for the identification of functional groups within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band for the carbonyl (C=O) stretching of the amide group is anticipated around 1650 cm⁻¹. The N-H stretching vibration of the secondary amide would likely appear as a band in the region of 3300-3500 cm⁻¹. The presence of the nitro group would be confirmed by two strong absorption bands corresponding to asymmetric and symmetric stretching, typically found near 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The C=C stretching of the allyl group would be observed around 1640 cm⁻¹. Other characteristic bands would include C-H stretching of the aromatic and aliphatic parts of the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch 3300-3500
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-3000
C=O Stretch (Amide) ~1650
C=C Stretch (Alkene) ~1640
N-O Stretch (Asymmetric) ~1520

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion of this compound, allowing for the determination of its elemental formula. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would confirm the molecular weight of the compound. Fragmentation analysis would likely show characteristic losses, such as the loss of the allyl group or the nitro group, providing further structural confirmation. For example, a common fragmentation pathway for nitroaromatic compounds involves the loss of NO₂.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like this compound and its derivatives. This method allows for the ionization of the analyte directly from a solution into the gas phase, typically through protonation or deprotonation, which minimizes fragmentation during the ionization process itself and generally results in the observation of the intact molecular ion.

For this compound, with a monoisotopic mass of 206.069142 g/mol , the expected primary ion in positive-mode ESI-MS would be the protonated molecule, [M+H]⁺, with a corresponding mass-to-charge ratio (m/z) of approximately 207.0769. Depending on the solvent system and additives used, other adducts such as the sodium adduct [M+Na]⁺ (m/z ≈ 229.0589) or the potassium adduct [M+K]⁺ (m/z ≈ 245.0328) may also be observed. In negative-ion mode, the deprotonated molecule [M-H]⁻ could potentially be formed, though this is generally less common for amides unless a sufficiently acidic proton is present.

In the case of this compound, key fragmentation pathways would likely include:

Loss of the allyl group: Cleavage of the N-allyl bond would result in a fragment corresponding to the 4-nitrobenzamide cation.

Amide bond cleavage: Fragmentation across the amide bond could lead to the formation of a 4-nitrobenzoyl cation.

Rearrangements and losses from the nitro group: As observed in other nitroaromatic compounds, successive losses of oxygen and nitrogen oxides from the parent ion can occur.

The study of related compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, confirms that ESI-MS is a valuable tool for the characterization of such molecules, typically showing the protonated molecular ion as a prominent peak. The fragmentation patterns of these more complex derivatives are influenced by their various functional groups, but the fundamental principles of amide and nitro-group fragmentation remain relevant.

X-ray Diffraction (XRD) for Solid-State Structural Characterization

X-ray diffraction (XRD) on single crystals is the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and how it packs in a crystal lattice.

While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related N-allyl derivatives provides significant insight into the likely structural features. For instance, the crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide and N-allyl-4-methylbenzenesulfonamide reveals key aspects of the N-allyl group's conformation and the types of intermolecular interactions that can be expected.

In a study of N-allyl-N-benzyl-4-methylbenzenesulfonamide, the compound was found to crystallize in the orthorhombic space group Pna2₁. nsf.goveurjchem.com The crystal structure is stabilized by a network of C-H···N hydrogen bonds and C-H···π interactions. nsf.goveurjchem.com Similarly, the crystal structure of N-allyl-4-methylbenzenesulfonamide shows the presence of centrosymmetric dimers formed through intermolecular N-H···O hydrogen bonds. doaj.org

Based on these related structures, it can be anticipated that this compound would crystallize in a manner that allows for efficient packing, likely driven by hydrogen bonding involving the amide N-H group and the oxygen atoms of the nitro and amide groups. The presence of the aromatic ring also suggests that π-π stacking interactions could play a role in stabilizing the crystal lattice. The allyl group itself introduces a degree of conformational flexibility, and its orientation in the crystal structure would be influenced by steric factors and weak intermolecular forces.

The detailed crystallographic data for N-allyl-N-benzyl-4-methylbenzenesulfonamide is presented in the table below as a reference for the type of structural information that can be obtained from an XRD analysis of a related compound. nsf.goveurjchem.com

Compound Name N-allyl-N-benzyl-4-methylbenzenesulfonamide
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions a = 18.6919 Å, b = 10.5612 Å, c = 8.1065 Å
Volume (V) 1600.3 ų
Molecules per Unit Cell (Z) 4
Calculated Density (Dcalc) 1.251 g/cm³
Temperature 173.15 K

Computational and Theoretical Investigations of N Allyl 4 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations serve as the foundation for understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT studies would be the first step in a computational investigation of N-allyl-4-nitrobenzamide. By solving approximations of the Schrödinger equation, DFT can predict the molecule's most stable three-dimensional structure (its optimized geometry). This involves calculating key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This information is crucial for understanding the molecule's stability and reactivity.

Interactive Data Table: Predicted DFT Geometric Parameters for a Benzamide (B126) Derivative (Illustrative) Note: This table is illustrative of the type of data a DFT study would produce. The values are not specific to this compound.

Parameter Bond/Angle Predicted Value
Bond Length C=O ~1.25 Å
Bond Length C-N (amide) ~1.36 Å
Bond Length N-C (allyl) ~1.46 Å
Bond Angle O=C-N ~122°

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for predicting how a molecule will interact with other reagents. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

MEP mapping creates a color-coded map of the electrostatic potential on the molecule's surface. This map visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and amide groups, indicating sites susceptible to electrophilic attack, and positive potential around the amide and allyl hydrogens.

Mechanistic Pathway Elucidation through Computational Chemistry

Computational methods are essential for exploring the step-by-step pathways of chemical reactions.

Transition State Modeling and Reaction Coordinate Analysis

For any reaction involving this compound, computational chemists could model the transition state—the highest energy point along the reaction pathway. Identifying the structure and energy of the transition state is key to calculating the reaction's activation energy and, consequently, its rate. Reaction coordinate analysis maps the energy changes as reactants are converted into products, providing a detailed profile of the entire mechanistic pathway.

Stereochemical Preference Predictions

If a reaction involving this compound can produce multiple stereoisomers, computational modeling can predict which isomer is more likely to form. By comparing the energies of the different transition states leading to each stereoisomer, researchers can determine the kinetic product. This is particularly relevant for reactions involving the chiral center that could be formed at the allyl group.

Conformational Analysis and Molecular Modeling

Energy Minimization and Conformational Flexibility Studies

Energy minimization and conformational analysis are fundamental computational studies that seek to identify the most stable three-dimensional arrangement of a molecule. For this compound, this involves exploring the potential energy surface by systematically rotating the molecule's single bonds. The key areas of flexibility in this compound are the rotations around the C-N amide bond and the C-C single bonds of the allyl group.

The process begins with building an initial 3D structure of the molecule. This structure is then subjected to geometry optimization, an iterative process where the total energy of the molecule is calculated and minimized with respect to the coordinates of its atoms. tandfonline.com Density Functional Theory (DFT) methods, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are commonly employed for this purpose due to their balance of accuracy and computational cost. tandfonline.comresearchgate.net

The conformational analysis involves scanning the dihedral angles of the rotatable bonds to map the potential energy surface (PES). tandfonline.com This allows for the identification of energy minima, which correspond to stable conformers, and the energy barriers that separate them. The most stable conformer is the one that possesses the lowest potential energy. tandfonline.com The geometric parameters of this optimized structure, such as bond lengths and angles, provide a detailed picture of the molecule's preferred shape.

Table 1: Theoretical Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data) This table presents hypothetical, yet chemically reasonable, data for this compound based on computational studies of similar benzamide derivatives.

ParameterBond/Atoms InvolvedValue (Å or °)
Bond Lengths
C=O (Amide)1.24 Å
C-N (Amide)1.35 Å
N-C (Allyl)1.46 Å
C=C (Allyl)1.34 Å
C-N (Nitro)1.48 Å
N=O (Nitro)1.22 Å
Bond Angles
O=C-N123.0°
C-N-C122.5°
C-C=C121.0°
Dihedral Angle
Aromatic Ring - Amide Plane30.5°

In Silico Studies for Structure-Reactivity Relationships (Methodological Focus)

In silico methods are instrumental in predicting how a molecule might interact with biological systems, thereby guiding further experimental research. These studies focus on the relationship between the molecule's structure and its potential reactivity or binding capabilities.

Ligand-protein interaction modeling, commonly known as molecular docking, is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com For this compound, this method can be conceptually applied to understand how it might fit into the active site of a hypothetical protein target.

The process involves several key steps:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized as described previously. A hypothetical protein structure would be obtained from a database like the Protein Data Bank (PDB).

Defining the Binding Site: A specific region on the protein, known as the binding pocket or active site, is defined as the target for the docking simulation.

Docking Simulation: Using software like AutoDock Vina, the ligand is placed in various positions and orientations within the defined binding site. mdpi.com A scoring function then calculates the binding energy for each pose, estimating the stability of the ligand-protein complex.

Analysis of Results: The results are analyzed to identify the most favorable binding poses, characterized by the lowest binding energy scores. This analysis also reveals potential intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. The activity of nitroaromatic compounds can be influenced by specific interactions, such as hydrogen bonding involving the nitro group. nih.govacs.org

This modeling provides a static picture of the potential interaction, offering valuable hypotheses about the molecule's mode of action without providing data on biological effects.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and molecular complexes over time. mdpi.com While molecular docking provides a static view, MD simulations can reveal how this compound and its potential protein target behave in a simulated physiological environment. researchwithrutgers.com

A conceptual MD simulation for a this compound-protein complex would be set up as follows:

System Setup: The best-ranked docked complex from the modeling study is placed in a simulation box. The box is then filled with water molecules to simulate an aqueous environment, and ions are added to neutralize the system.

Simulation Protocol: The system undergoes an initial energy minimization to remove any steric clashes. It is then gradually heated to a physiological temperature (e.g., 310 K) and equilibrated. Finally, a production run of the simulation is performed for a specific duration (e.g., 100 nanoseconds).

Data Analysis: The trajectory from the simulation is analyzed to understand the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. The simulation can also confirm the persistence of key intermolecular interactions observed in the docking study. researchwithrutgers.com

MD simulations offer a more realistic and dynamic model of molecular interactions, helping to refine the understanding of structure-reactivity relationships without assessing biological outcomes.

N Allyl 4 Nitrobenzamide As a Versatile Synthetic Intermediate and Chemical Scaffold

Development of Diverse Chemical Libraries through N-allylation

The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules that can be screened for biological activity. rsc.orgsemanticscholar.org N-allylated compounds, such as N-allyl-4-nitrobenzamide, are valuable substrates in DOS due to the versatile reactivity of the allyl group, which allows for a variety of transformations to build molecular complexity. The N-allyl amide moiety can participate in numerous reactions, enabling the creation of diverse scaffolds.

Methodologies for generating molecular diversity often involve a "build/couple/pair" strategy, where building blocks are assembled, coupled together, and then undergo intramolecular reactions to form distinct molecular skeletons. acs.orgnih.gov The N-allyl group is an ideal functionality for this approach. For instance, the allyl group can undergo reactions like iodine-mediated cyclization, which can then be followed by the introduction of other functionalities, such as an azide (B81097) group. nih.gov

Furthermore, the strategic use of N-allyl amides in electrochemical dehydrogenative annulation reactions with 1,3-dicarbonyl compounds allows for the synthesis of various nitrogen-containing heterocycles like pyrrolidines and tetrahydropyridines. nih.gov This method, which avoids the need for oxidizing reagents, showcases how the N-allyl group can serve as a key component in building diverse heterocyclic libraries. By varying the reaction partners and the substituents on the N-allyl amide, a vast array of structurally distinct molecules can be generated from a common precursor.

The generation of chemical libraries is crucial for the discovery of new therapeutic agents. nih.gov The ability to efficiently create a multitude of compounds from a single, versatile starting material like an N-allyl amide is a cornerstone of modern medicinal chemistry. These libraries provide a rich source of novel compounds for high-throughput screening to identify new leads for drug development. acs.org

Role in the Construction of Complex Organic Molecules

The synthesis of complex organic molecules, particularly natural products and their analogues, often relies on the use of versatile and strategically functionalized building blocks. The N-allyl amide unit is a key feature in many synthetic routes, providing a handle for introducing stereocenters and constructing cyclic systems.

One of the powerful applications of N-allyl amides is in stereoselective cyclization reactions. For example, a chiral triazole-substituted iodoarene catalyst can facilitate the enantioselective oxidative cyclization of N-allyl carboxamides to produce highly enantioenriched oxazolines and oxazines. organic-chemistry.orgnih.govchemrxiv.org This method is significant as it allows for the construction of chiral five- and six-membered nitrogen-containing heterocycles, which are common motifs in biologically active compounds. chemrxiv.orglookchem.com The ability to control the stereochemistry at multiple centers is a critical aspect of synthesizing complex molecules with specific biological functions.

The resulting chiral heterocycles are not merely final products but also serve as strategic intermediates for further transformations. organic-chemistry.orgnih.gov They can be converted into other valuable chiral building blocks, thereby extending their utility in the synthesis of more elaborate molecular targets. This highlights the role of N-allyl amides as foundational elements in multi-step synthetic sequences.

While direct examples of this compound in the total synthesis of a named complex natural product are not prevalent in the literature, the synthetic methodologies developed around the N-allyl amide functional group are widely applicable. The principles of using this moiety to construct key heterocyclic cores and to set stereocenters can be extrapolated to the synthesis of a wide range of complex molecular targets.

Precursor for Nitrogen-Containing Heterocyclic Systems (e.g., Thiadiazole Derivatives)

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems due to the reactive nature of the N-allyl amide group. Intramolecular cyclization reactions, in particular, offer an efficient pathway to construct these ring systems.

A notable transformation is the catalyst-free intramolecular oxidative cyclization of N-allylbenzamides to yield 2,5-disubstituted oxazoles. nih.gov This reaction provides a direct method to form the oxazole (B20620) nucleus from readily available starting materials under mild conditions. Furthermore, the use of chiral catalysts can induce enantioselective oxidative cyclization of N-allyl carboxamides to produce chiral oxazolines and oxazines. organic-chemistry.orgnih.gov These reactions demonstrate the versatility of the N-allyl amide moiety in forming five- and six-membered heterocyclic rings containing nitrogen and oxygen.

The N-allyl group can also be involved in annulation reactions to form other types of heterocycles. For example, electrochemical dehydrogenative annulation of N-allyl amides with β-ketoesters can produce tetrahydropyridine (B1245486) derivatives through a (4+2) annulation process. nih.gov

While the direct cyclization of this compound to form thiadiazoles is not a commonly reported transformation, the 4-nitrobenzamide (B147303) substructure is a key component in the synthesis of certain thiadiazole derivatives. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and shown to possess interesting biological activities. nih.gov In these syntheses, the 4-nitrobenzamide core is assembled from precursor molecules.

The following table summarizes some of the heterocyclic systems that can be synthesized from N-allyl amides and related precursors, highlighting the versatility of this class of compounds.

Precursor TypeHeterocyclic ProductReaction TypeRef.
N-Allylbenzamides2,5-Disubstituted oxazolesCatalyst-free intramolecular oxidative cyclization nih.gov
N-Allyl carboxamidesChiral oxazolines and oxazinesEnantioselective oxidative cyclization organic-chemistry.orgnih.gov
N-Allyl amidesPyrrolidinesElectrochemical dehydrogenative (4+1) annulation nih.gov
N-Allyl amidesTetrahydropyridinesElectrochemical dehydrogenative (4+2) annulation nih.gov
2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid derivatives2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivativesAmide bond formation nih.gov

Future Directions and Emerging Research Avenues for N Allyl 4 Nitrobenzamide

Exploration of Novel Catalytic Transformations and Selectivity Control

The dual functionality of N-allyl-4-nitrobenzamide, possessing both an alkene and a nitroaromatic group, opens up a rich landscape for novel catalytic transformations. Future research is poised to exploit these reactive sites to forge new molecular complexities with a high degree of control over selectivity.

One of the most promising avenues is the selective catalytic hydrogenation of the nitro group. The reduction of nitroarenes is a fundamental transformation in organic synthesis, leading to valuable anilines. For this compound, the challenge and opportunity lie in achieving chemoselectivity, reducing the nitro group while preserving the allyl moiety. Advanced catalytic systems, perhaps employing nanoparticles of noble metals like platinum or palladium on specialized supports, could be engineered to achieve this selectivity. The resulting N-allyl-4-aminobenzamide would be a valuable bifunctional monomer for polymerization reactions.

Conversely, catalytic oxidation of the allylic group offers another pathway to functionalized derivatives. Reagents like strontium manganate (B1198562) in the presence of Lewis acids could potentially oxidize the allylic alcohol to the corresponding α,β-unsaturated carbonyl compound, a valuable synthon in organic chemistry. Control of the oxidation state would be a key area of investigation.

Furthermore, the allyl group is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Heck, Suzuki, or Stille couplings, could be employed to introduce new carbon-carbon bonds at the allylic position. This would enable the synthesis of a diverse library of this compound derivatives with tailored electronic and steric properties. A significant research focus in this area will be the control of regioselectivity and stereoselectivity in these allylic functionalization reactions.

The following table summarizes potential catalytic transformations for this compound:

TransformationReagents/CatalystsPotential ProductResearch Focus
Selective Nitro ReductionPt/C, Pd/C, specific supported catalystsN-allyl-4-aminobenzamideChemoselectivity (nitro vs. allyl)
Allylic OxidationStrontium Manganate/Lewis Acids, SeO2α,β-Unsaturated carbonyl derivativeControl of oxidation state
Heck CouplingPd catalyst, aryl halideAryl-substituted this compoundRegio- and stereoselectivity
Suzuki CouplingPd catalyst, boronic acidSubstituted 1,5-diene derivativeCatalyst efficiency and substrate scope

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of this compound and its derivatives is ripe for integration with modern synthesis technologies like flow chemistry and automated synthesis platforms. These approaches offer significant advantages in terms of reaction control, safety, scalability, and the rapid generation of compound libraries.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, is particularly well-suited for the synthesis of amides. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities. nih.gov The synthesis of this compound, typically achieved by the acylation of allylamine (B125299) with 4-nitrobenzoyl chloride, could be optimized in a flow system to minimize side reactions and facilitate downstream processing. Furthermore, hazardous reagents can be generated and consumed in situ, enhancing the safety of the process.

Automated synthesis platforms, often coupled with flow reactors, can be leveraged to create libraries of this compound derivatives for high-throughput screening. synplechem.comresearchgate.net By systematically varying the starting materials and reaction conditions, these platforms can rapidly generate a multitude of analogs. nih.gov This is particularly relevant for exploring the structure-activity relationships of these compounds in various applications, from medicinal chemistry to materials science. The use of pre-packed capsules containing reagents and solid-supported scavengers can further streamline the synthesis and purification process in an automated fashion. researchgate.net

Key advantages of integrating flow chemistry and automation in the context of this compound research are outlined below:

TechnologyApplication to this compoundKey Advantages
Flow Chemistry Synthesis of this compound and its derivativesPrecise reaction control, improved safety, enhanced scalability, higher yields and purity. nih.gov
Automated Synthesis High-throughput library generation of this compound analogsRapid exploration of chemical space, accelerated structure-activity relationship studies, efficient lead optimization. synplechem.comnih.gov

Advanced Materials Science Applications (as a chemical building block for polymers or hybrid materials)

The bifunctional nature of this compound makes it a highly attractive building block, or monomer, for the synthesis of advanced polymers and hybrid materials with tailored properties.

The presence of the allyl group allows for polymerization through various mechanisms, including free radical polymerization and ring-opening metathesis polymerization (ROMP). This could lead to the formation of novel polyamides with pendant nitroaromatic groups. These nitro groups can significantly influence the polymer's properties, potentially enhancing its thermal stability, dielectric properties, or providing sites for further chemical modification. For instance, polymers functionalized with nitro groups have been explored for their potential in detecting explosives. mdpi.com

Moreover, this compound can be envisioned as a comonomer in the synthesis of copolymers. techscience.cn By incorporating it into existing polymer backbones, its unique properties can be imparted to the resulting material. For example, copolymerization with monomers like styrene (B11656) or acrylates could lead to materials with a combination of desirable mechanical and functional properties.

In the realm of hybrid materials, this compound can serve as a crucial linker between organic and inorganic components. The amide and nitro functionalities can coordinate with metal ions or form hydrogen bonds with inorganic surfaces, while the allyl group can participate in cross-linking reactions to form a robust network. This could be exploited in the creation of organic-inorganic hybrid materials for applications in catalysis, sensing, and coatings. The benzamide (B126) moiety itself has been incorporated into hybrid structures for various applications. nih.gov

The potential applications in materials science are summarized in the following table:

Material TypeRole of this compoundPotential Properties and Applications
Homopolymers MonomerEnhanced thermal stability, high refractive index, precursor for functional polymers.
Copolymers ComonomerTunable mechanical and thermal properties, introduction of specific functionalities. techscience.cn
Hybrid Materials Organic linker/functional building blockImproved interfacial adhesion, platforms for catalysis and sensing, protective coatings. nih.gov
Functionalized Surfaces Surface modifierAltered surface energy, introduction of reactive sites for further functionalization.

Q & A

Basic: What are the optimal synthetic routes for preparing N-allyl-4-nitrobenzamide with high purity and yield?

Methodological Answer:
this compound can be synthesized via nucleophilic acyl substitution. A typical protocol involves reacting 4-nitrobenzoyl chloride (readily available as a reagent ) with allylamine in anhydrous dichloromethane or tetrahydrofuran at 0–5°C under nitrogen. Triethylamine is added to scavenge HCl. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Key optimization factors include stoichiometric control (1:1.2 molar ratio of acyl chloride to amine) and inert atmosphere to prevent hydrolysis . Yield improvements (>85%) are achievable by slow amine addition to minimize side reactions like dimerization.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • 1H NMR : Aromatic protons (δ 8.2–8.4 ppm, doublets for nitro-substituted benzene), allyl group protons (δ 5.8–6.1 ppm for CH₂=CH–, splitting patterns depend on coupling).
  • 13C NMR : Carbonyl signal at ~165 ppm (amide C=O), nitro-substituted aromatic carbons (125–140 ppm), allyl carbons (117–125 ppm for CH₂=CH–) .
  • IR : Strong absorption at ~1680 cm⁻¹ (amide C=O stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1340 cm⁻¹ (symmetric NO₂ stretch).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 221.1 (calculated for C₁₀H₁₀N₂O₃). LC-MS with electrospray ionization (ESI) is recommended for purity assessment .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction is critical for confirming bond angles, torsion angles (e.g., allyl group orientation), and hydrogen-bonding networks. Use SHELXL (via the SHELX suite) for refinement . Key steps:

Crystal Growth : Slow evaporation from acetone or DMSO at 4°C.

Data Collection : Use a synchrotron or Mo-Kα source (λ = 0.71073 Å) for high-resolution data.

Refinement : Apply anisotropic displacement parameters for non-H atoms. Validate using R-factor (<5%) and residual electron density maps. For nitro-group geometry, ensure O–N–O angles ~125° .

Advanced: What strategies resolve contradictions in biological activity data for this compound across assay systems?

Methodological Answer:

  • Assay Replication : Test in orthogonal systems (e.g., enzyme inhibition vs. cell-based assays) to confirm target specificity.
  • Solubility Control : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference. Confirm solubility via dynamic light scattering.
  • Metabolite Screening : LC-MS/MS to detect degradation products (e.g., nitro-reduction to amines under cellular conditions) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the allyl with propargyl) to isolate pharmacophore contributions .

Advanced: How can computational methods predict reactivity or biological targets of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group’s electron-withdrawing effect). Gaussian 16 with B3LYP/6-311+G(d,p) basis set is recommended.
  • Molecular Docking : Use AutoDock Vina to model interactions with potential targets (e.g., kinases or nitroreductases). Validate with molecular dynamics simulations (NAMD or GROMACS) to assess binding stability .

Basic: What factors influence the stability of this compound under storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at −20°C; nitro groups are prone to photodegradation.
  • Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the amide bond.
  • Oxygen Exposure : Argon/vacuum sealing minimizes oxidation of the allyl group. Stability assays (HPLC at t = 0, 1, 3 months) confirm degradation rates .

Advanced: How do electronic effects of the nitro and allyl groups influence the benzamide core?

Methodological Answer:

  • Spectroscopic Analysis : Compare IR and NMR data of analogs (e.g., N-allyl-4-aminobenzamide) to isolate nitro-group effects on electron density.
  • X-ray Crystallography : Quantify resonance-assisted hydrogen bonding (RAHB) between the amide NH and nitro oxygen.
  • Hammett Studies : Correlate substituent σ values with reaction rates (e.g., electrophilic substitution) to quantify electronic contributions .

Basic: What side reactions occur during synthesis, and how are they minimized?

Methodological Answer:

  • Acyl Chloride Hydrolysis : Use anhydrous solvents and Schlenk techniques. Monitor by TLC (Rf ~0.4 in ethyl acetate/hexane).
  • Allyl Group Isomerization : Avoid elevated temperatures (>40°C); confirm product geometry via NOESY NMR.
  • Byproduct Formation : Remove unreacted 4-nitrobenzoyl chloride via aqueous NaHCO₃ wash .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.